1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride
Description
1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a urea moiety linked to a tetrahydropyridine ring, which is further substituted with diethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
1,1-diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c1-3-14(4-2)11(15)13-9-10-5-7-12-8-6-10;/h5,12H,3-4,6-9H2,1-2H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUBEHIYFIXBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. One common method involves the reaction of a suitable precursor, such as 4-piperidone, with ethylamine under reductive amination conditions to form the tetrahydropyridine intermediate. This intermediate is then reacted with diethylamine and an isocyanate derivative to form the urea linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated urea analogs.
Scientific Research Applications
1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethyl-3-(pyridin-4-ylmethyl)urea: Lacks the tetrahydropyridine ring, making it less flexible.
1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)thiourea: Contains a thiourea moiety instead of urea, altering its reactivity.
Uniqueness
1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride is unique due to its combination of a tetrahydropyridine ring and urea moiety, which imparts specific chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
